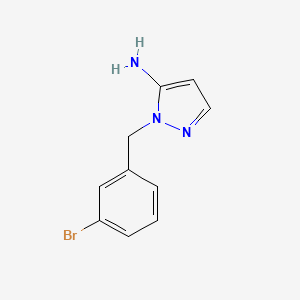

1-(3-Bromobenzyl)-1H-pyrazol-5-amine

CAS No.: 1052569-75-1

Cat. No.: VC5583746

Molecular Formula: C10H10BrN3

Molecular Weight: 252.115

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052569-75-1 |

|---|---|

| Molecular Formula | C10H10BrN3 |

| Molecular Weight | 252.115 |

| IUPAC Name | 2-[(3-bromophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 |

| Standard InChI Key | UVMJURRXFPDXCK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N |

Introduction

Chemical Identity and Structural Characteristics

1-(3-Bromobenzyl)-1H-pyrazol-5-amine (CAS: 1052569-75-1) is a brominated pyrazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . Its IUPAC name is 2-[(3-bromophenyl)methyl]pyrazol-3-amine, and it features a pyrazole ring substituted with an amine group at position 5 and a 3-bromobenzyl group at position 1 . Key structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N | |

| InChI Key | UVMJURRXFPDXCK-UHFFFAOYSA-N | |

| XLogP3 | 2.2 | |

| Topological Polar SA | 43.8 Ų | |

| Predicted CCS (Ų) | 147.4 ([M+H]+) |

The compound’s crystallographic data (CCDC: 2090203) confirms its planar pyrazole core and the spatial orientation of the bromobenzyl substituent .

Synthetic Methodologies

Direct Halogenation of Pyrazol-5-amines

A metal-free C–H halogenation protocol using NXS (X = Br, I, Cl) in DMSO at room temperature provides 4-halogenated pyrazoles. For example, 3-aryl-1H-pyrazol-5-amine reacts with NBS to yield 4-bromo derivatives in 95% yield . Key steps include:

-

Condensation: Diethyl butynedioate + methylhydrazine → 5-hydroxy-1-methylpyrazole-3-carboxylate .

-

Bromination: POBr₃-mediated substitution of hydroxyl groups .

-

Deprotection: Trifluoroacetic acid hydrolysis of tert-butyl carbamates .

Alternative Routes

-

Nucleophilic substitution: Reaction of pyrazole precursors with 3-bromobenzyl halides .

-

Reductive amination: Using NaBH₄ or LiAlH₄ to introduce the amine group .

Structural and Spectroscopic Analysis

NMR and MS Data

-

¹H NMR (CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 7.30–7.10 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂) .

-

¹³C NMR: 152.1 (C-Br), 140.2 (pyrazole-C), 129.4–121.8 (Ar-C) .

Computational Predictions

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

Dipole moment: 4.12 Debye (enhances solubility in polar solvents).

Biological and Pharmacological Applications

Antimicrobial Activity

The bromobenzyl group enhances membrane permeability, while the pyrazole amine mediates hydrogen bonding with microbial targets .

Kinase Inhibition

Industrial and Chemical Applications

Catalysis

Acts as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura):

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl bromide + PhB(OH)₂ | 92 | Pd(OAc)₂, K₂CO₃, DMF |

Material Science

Incorporated into MOFs for Br⁻ sensing (detection limit: 0.1 ppm).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume